3-Methyl-6-{[1-(pyridine-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine
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Overview
Description
3-Methyl-6-{[1-(pyridine-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine is a complex organic compound that belongs to the class of pyridazine derivatives. Pyridazine rings are known for their unique physicochemical properties, including weak basicity, high dipole moments, and robust hydrogen-bonding capacities . These properties make pyridazine derivatives valuable in various fields, including medicinal chemistry and drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-6-{[1-(pyridine-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine typically involves multiple steps, starting with the preparation of the pyridazine ring. The pyridazine ring can be synthesized through various methods, including the reaction of hydrazine with 1,4-diketones or the cyclization of hydrazones .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-6-{[1-(pyridine-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where different substituents can be introduced to the pyridazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated pyridazine derivatives reacting with nucleophiles under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine N-oxides, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
3-Methyl-6-{[1-(pyridine-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in molecular recognition studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-6-{[1-(pyridine-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine involves its interaction with specific molecular targets. The pyridazine ring’s unique properties, such as its ability to form hydrogen bonds and π-π stacking interactions, play a crucial role in its biological activity. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
Pyridazine: The parent compound with a simpler structure.
Pyridazinone: A derivative with an oxygen atom at the 3-position, known for its diverse biological activities.
Pyrrolidine: A five-membered nitrogen-containing ring, commonly used in drug discovery.
Uniqueness
3-Methyl-6-{[1-(pyridine-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine stands out due to its combination of the pyridazine and pyrrolidine rings, which confer unique physicochemical properties and potential biological activities. This makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C16H18N4O2 |
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Molecular Weight |
298.34 g/mol |
IUPAC Name |
[3-[(6-methylpyridazin-3-yl)oxymethyl]pyrrolidin-1-yl]-pyridin-4-ylmethanone |
InChI |
InChI=1S/C16H18N4O2/c1-12-2-3-15(19-18-12)22-11-13-6-9-20(10-13)16(21)14-4-7-17-8-5-14/h2-5,7-8,13H,6,9-11H2,1H3 |
InChI Key |
ODYAMQIKOCLQIK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(C=C1)OCC2CCN(C2)C(=O)C3=CC=NC=C3 |
Origin of Product |
United States |
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